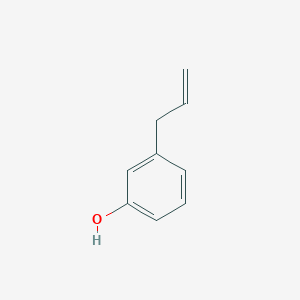

m-Allylphenol

描述

Historical Context of Allylphenol Derivatives

The history of allylphenol derivatives is intrinsically linked to the discovery of the Claisen rearrangement. First described by Rainer Ludwig Claisen in 1912, this powerful carbon-carbon bond-forming reaction involves the thermal rearrangement of an allyl phenyl ether. wikipedia.orglibretexts.org The reaction proceeds through a concerted, intramolecular clockss.orgclockss.org-sigmatropic rearrangement. libretexts.orgclockss.org

The mechanism inherently favors the formation of 2-allylphenol (B1664045) as the primary product. libretexts.orgclockss.orglibretexts.org The allyl group migrates from the ether oxygen to the ortho position of the aromatic ring via a cyclic transition state. libretexts.orglibretexts.org If both ortho positions are blocked by other substituents, the allyl group can then undergo a subsequent rearrangement to the para position. wikipedia.org However, the classic thermal Claisen rearrangement does not provide a direct pathway to 3-allylphenol, making this isomer historically less accessible and, consequently, less studied than its ortho counterpart. The conventional synthesis route involves multiple steps, starting with phenolic compounds reacting with an inorganic base to form a phenoxide, which then reacts with chloropropene to yield an allyl phenolic ether that is subsequently heated to induce the Claisen rearrangement. google.com

Significance of 3-Allylphenol within Phenolic Compounds Research

The allylphenol scaffold is significant across various fields of chemical research. The ortho isomer, 2-allylphenol, and its derivatives have found applications as monomers for polymers, in the synthesis of resins with high thermal and mechanical stability, and as precursors for complex heterocyclic compounds like benzofurans. clockss.orggoogle.com Furthermore, 2-allylphenol derivatives have been extensively investigated and are used commercially as fungicides in agriculture, demonstrating activity against phytopathogenic fungi such as Botrytis cinerea. mdpi.comresearchgate.net

While the broader class of allylphenols shows utility in materials and agrochemicals, 3-Allylphenol has demonstrated distinct significance in medicinal chemistry. Specific research has identified 3-Allylphenol as an inhibitor of the enzyme dopamine (B1211576) β-hydroxylase (DBH), with a reported inhibitor constant (Ki) of 12 mM. caymanchem.com This enzyme is critical in the biosynthesis of the neurotransmitters norepinephrine (B1679862) and epinephrine, making its inhibitors valuable tools in pharmacological research and potential therapeutic development. This specific biological activity distinguishes 3-allylphenol from its isomers and underscores the importance of studying the unique properties arising from the meta-substitution pattern.

Current Research Trends and Challenges in 3-Allylphenol Studies

Contemporary research concerning 3-Allylphenol is largely defined by the efforts to overcome the challenges associated with its synthesis and to explore its unique reactivity.

Synthesis Challenges: The foremost challenge is the regioselective synthesis of 3-allylphenol. As the classic Claisen rearrangement is not a viable direct route, researchers must employ alternative or multi-step strategies. mdpi.com The difficulty in achieving meta-selectivity in the functionalization of benzene (B151609) rings is a well-known problem in organic synthesis. researchgate.net This makes the development of novel, efficient, and selective methods for the synthesis of 3-allylphenols an active area of research.

Modern Synthetic Trends: Current trends are moving away from harsh thermal conditions towards more sophisticated and milder methods. These include:

Photochemical Methods: Photo-induced reactions, such as the photoallylation of chlorophenols with allyltrimethylsilane, offer a metal-free approach to forming aryl-allyl bonds. rsc.org These methods proceed through different intermediates (e.g., aryl cations) than thermal rearrangements, potentially offering alternative regiochemical outcomes.

Transition-Metal Catalysis: While not extensively documented specifically for 3-allylphenol, transition-metal-catalyzed cross-coupling reactions are a dominant trend for C-C bond formation and could provide a pathway to the desired isomer.

Intramolecular Hydroesterification: Recent studies on the intramolecular hydroesterification of alkenylphenols using carbon dioxide and a palladium catalyst have shown promise for creating lactones from allylphenols, indicating a modern approach to functionalizing these molecules. rsc.org

A significant challenge remains the relative scarcity of dedicated research on 3-allylphenol itself. Much of the contemporary work focuses on the synthesis of highly complex, substituted derivatives rather than the parent compound. mdpi.comresearchgate.netnih.gov This highlights a knowledge gap and an opportunity for future research to fully elucidate the fundamental properties and potential applications of this specific isomer.

Data Tables

Table 1: Physicochemical Properties of 3-Allylphenol

| Property | Value |

|---|---|

| Chemical Formula | C₉H₁₀O |

| Molecular Weight | 134.17 g/mol nih.gov |

| CAS Number | 1446-24-8 caymanchem.com |

| Synonyms | m-Allylphenol, 3-(2-propen-1-yl)-phenol americanelements.com |

| Appearance | Colorless to yellow liquid americanelements.com |

| IUPAC Name | 3-prop-2-enylphenol americanelements.com |

| Topological Polar Surface Area | 20.2 Ų nih.gov |

Table 2: Overview of Allylphenol Synthesis and Reactivity | Reaction Type | Description | Primary Isomer(s) Formed | Reference | | :--- | :--- | :--- | :--- | | Thermal Claisen Rearrangement | Heating of allyl phenyl ether to induce a clockss.orgclockss.org-sigmatropic rearrangement. | 2-Allylphenol (major), 4-Allylphenol (B24904) (if ortho positions are blocked). wikipedia.orglibretexts.org | | Photochemical Allylation | Irradiation of halophenols in the presence of an allylating agent like allyltrimethylsilane. | Can produce various isomers depending on the substrate and conditions. rsc.org | | Enzyme Inhibition | 3-Allylphenol acts as an inhibitor of dopamine β-hydroxylase. | N/A (Biological Activity) | caymanchem.com | | Fungicidal Activity | 2-Allylphenol and its derivatives show activity against plant pathogens. | N/A (Biological Activity) | mdpi.comresearchgate.net | | Polymerization | Allylphenols can be copolymerized with molecules like maleic anhydride (B1165640). | Used for 2-allylphenol and other substituted allylphenols. google.com |

Structure

3D Structure

属性

IUPAC Name |

3-prop-2-enylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O/c1-2-4-8-5-3-6-9(10)7-8/h2-3,5-7,10H,1,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSXBTXZCQRAZGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=CC(=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30571132 | |

| Record name | 3-(Prop-2-en-1-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30571132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1446-24-8 | |

| Record name | m-Allylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001446248 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Prop-2-en-1-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30571132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | M-ALLYLPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UEO5737QDL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 3 Allylphenol and Its Derivatives

Strategies for Phenol (B47542) Allylation

Claisen Rearrangement of Allyl Phenyl Ethers for ortho-Allylphenol Formation

The Claisen rearrangement is a powerful and well-established method for the specific synthesis of ortho-allylphenols. libretexts.orglibretexts.org This thermal rsc.orgrsc.org-sigmatropic rearrangement involves heating an allyl phenyl ether to temperatures around 250°C. libretexts.orglibretexts.org The reaction proceeds through a concerted, intramolecular mechanism, passing through a cyclic six-membered transition state. libretexts.orglibretexts.org This process initially yields a non-aromatic 6-allyl-2,4-cyclohexadienone intermediate, which then rapidly tautomerizes to the more stable aromatic o-allylphenol product. libretexts.org

The mechanism has been supported by isotopic labeling studies. When an allyl group with a ¹⁴C label at the C3 position is used, the resulting o-allylphenol shows the labeled carbon exclusively bonded to the benzene (B151609) ring, confirming the concerted nature of the rearrangement. libretexts.orglibretexts.org

Regioselectivity in Aromatic Claisen Rearrangements

The regioselectivity of the aromatic Claisen rearrangement is significantly influenced by the electronic nature of substituents on the phenyl ring. skemman.isresearchgate.netchemrxiv.org

For instance, studies on meta-substituted allyl phenyl ethers have shown that electron-withdrawing groups like bromide direct the rearrangement to the ortho-position, while electron-donating groups like methoxy (B1213986) direct it to the para-position if the ortho positions are blocked. wikipedia.org The presence of substituents at the para-position can further influence the product ratio, often amplifying the preference set by the meta-substituent. skemman.isresearchgate.net Theoretical calculations and population analyses have indicated that the carbon atom that forms the major isomer typically has a higher negative atomic charge. skemman.ischemrxiv.org

Influence of Reaction Conditions on Isomer Distribution

Reaction conditions play a crucial role in determining the distribution of isomers in Claisen rearrangements. The thermal nature of the classical Claisen rearrangement means that temperature is a key variable. clockss.org Theoretical calculations have suggested that for some substrates, higher reaction temperatures may be necessary to overcome the activation energy barrier for the formation of the thermodynamically favored product. skemman.is

The choice of solvent also has a substantial impact. Polar solvents tend to accelerate the rate of the Claisen rearrangement. wikipedia.org Quantum mechanical/molecular mechanical (QM/MM) simulations have shown that "on water" conditions, where the reactants are not soluble in water, can lead to significant rate enhancements. acs.org This is attributed to the ability of interfacial water molecules to stabilize the polar transition state through enhanced hydrogen bonding. acs.org The use of trifluoroacetic acid as a solvent has also been shown to catalyze the rearrangement, with the rate increasing exponentially with the concentration of the acid. researchgate.net

| Condition | Influence on Isomer Distribution |

|---|---|

| Temperature | Higher temperatures can favor the formation of the thermodynamically more stable isomer by overcoming higher activation energy barriers. skemman.is |

| Solvent Polarity | Polar solvents generally accelerate the reaction rate. wikipedia.org "On water" conditions can significantly enhance rates due to transition state stabilization. acs.org |

| Acid Catalysis | The presence of an acid catalyst like trifluoroacetic acid can significantly increase the reaction rate. researchgate.net |

Transition Metal-Catalyzed Allylation Approaches

While the Claisen rearrangement is a cornerstone for ortho-allylphenol synthesis, transition metal-catalyzed methods offer alternative and often milder routes to a broader range of allylphenol isomers, including the direct synthesis of 3-allylphenol.

Palladium-Catalyzed Reactions in Allylphenol Synthesis

Palladium catalysts are widely used in organic synthesis and have been successfully applied to the allylation of phenols. universiteitleiden.nl These reactions often proceed via a π-allyl palladium intermediate. acs.org Palladium-catalyzed reactions can achieve both O-allylation and C-allylation of phenols, and the selectivity can be controlled by the reaction conditions. acs.org For instance, in some systems, the O-allylated product is the kinetic product, while the C-allylated product is the thermodynamic product. acs.org

Palladium-catalyzed cyclocarbonylation of 2-allylphenols has been developed to synthesize five-, six-, or seven-membered ring lactones, demonstrating the versatility of palladium in manipulating allylphenol structures. lookchem.com Furthermore, palladium-catalyzed carboalkoxylation of 2-allylphenols provides a route to functionalized 2,3-dihydrobenzofurans. nih.govrsc.org This method involves the coupling of 2-allylphenol (B1664045) derivatives with aryl triflates. nih.govrsc.org The use of inexpensive palladium catalysts like PdCl₂(dppf) allows for the efficient synthesis of allylic aryl ethers from phenols and vinyl ethylene (B1197577) carbonate under mild conditions. frontiersin.org

Rhodium-Catalyzed Reactions with Diazoquinones and Allylboronates

Rhodium catalysis has emerged as a powerful tool for the synthesis of allylphenols under mild conditions. rsc.orgrsc.org A notable example is the Rh₂(esp)₂-catalyzed reaction of diazoquinones with allylboronates. rsc.orgrsc.org This method provides access to a variety of allylphenols, including para- and ortho-isomers, in good to excellent yields (44–94%). rsc.orgrsc.org The reaction is believed to proceed through a rhodium-quinoid carbene intermediate, followed by a cyclopropanation/ring-opening/aromatization pathway. rsc.orgrsc.org This methodology has been successfully applied to the short synthesis of bioactive molecules. rsc.orgrsc.org Other rhodium(I) catalysts have also been reported to catalyze the O-allylation of phenols with allyl carbonates in the presence of a base. universiteitleiden.nl

Ruthenium-Catalyzed Double Bond Isomerization in Allyl Phenyl Ethers

The isomerization of the terminal double bond in allyl phenyl ethers to form more stable internal alkenes is a key transformation, and ruthenium complexes have proven to be highly effective catalysts for this process. Research has demonstrated that catalysts such as RuCl₂(PPh₃)₃ can achieve high conversion rates and selectivity. For instance, the isomerization of eugenol (B1671780), an allyl-substituted phenol, using RuCl₂(PPh₃)₃ in ethanol (B145695) results in a 99.8% conversion rate with 95.6% selectivity for the trans-isoeugenol isomer. researchgate.net Similarly, methyl chavicol can be converted to trans-anethole with 99.7% conversion and 95.4% selectivity. researchgate.net

The catalytic cycle is believed to proceed through a hydride mechanism, which involves the addition and subsequent elimination of a ruthenium hydride (Ru-H) species. researchgate.net Studies using various ruthenium sources, including Grubbs-type catalysts, suggest the in-situ formation of catalytically active per-alkene Ru(II) species under the reaction conditions. acs.org Even at very low catalyst loadings (as low as 5 ppm), complexes like [RuClH(CO)(PPh₃)₃] exhibit extremely high catalytic activity, achieving quantitative yields at elevated temperatures (120 °C) in short reaction times. researchgate.net The kinetics of these reactions often show an induction period, after which the isomerization proceeds rapidly. acs.org

Metal-Free Photoallylation Procedures

Advancements in synthetic chemistry have led to the development of metal-free methods for creating allylphenol derivatives. One such approach is a photoallylation procedure that utilizes aryl cation intermediates. rsc.org This method involves the irradiation of a corresponding chlorophenol in a polar solvent, such as acetonitrile (B52724) (MeCN) or trifluoroethanol (TFE), in the presence of allyltrimethylsilane. rsc.org This expeditious, metal-free process allows for the synthesis of various bioactive allylphenol and anisole (B1667542) derivatives in medium to high yields. rsc.org The reaction is driven by the ability of phenolate (B1203915) anions, generated in situ, to reach an electronically excited state upon light absorption, which then initiates the formation of reactive species. researchgate.net

Multi-step Synthetic Protocols Involving Allylphenol Precursors

Complex, functionalized aniline (B41778) derivatives can be synthesized from readily available allylphenols through carefully designed multi-step sequences. These protocols allow for the precise introduction of various functional groups onto the aromatic ring.

Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol

A four-step protocol has been established to produce 3-allyl-2-(allyloxy)-5-bromoaniline, a benzene derivative featuring both an allylbenzene (B44316) and an allyl ether moiety, starting from commercially available 2-allylphenol. mdpi.comnih.govresearchgate.net The synthetic pathway involves nitration, selective bromination, allylation, and a final nitro group reduction. mdpi.comnih.gov

Nitration and Selective Bromination

The synthesis begins with the nitration of 2-allylphenol. mdpi.com This is achieved by treating the starting material with a sulfonitric mixture (HNO₃/H₂SO₄) in dichloromethane (B109758) at 0 °C. mdpi.comresearchgate.net The reaction yields two isomeric products in equal, low yields: the desired 2-allyl-6-nitrophenol (B3249158) (15% yield) and the side-product 2-allyl-4-nitrophenol (B94914) (15% yield). mdpi.comresearchgate.net

Following purification, the 2-allyl-6-nitrophenol isomer undergoes selective bromination. mdpi.com Treatment with N-bromosuccinimide (NBS) affords 2-allyl-4-bromo-6-nitrophenol in a good yield of 72%. mdpi.comresearchgate.net

Allylation and Nitro Group Reduction

The subsequent step involves the O-alkylation of the phenolic hydroxyl group. mdpi.com The 2-allyl-4-bromo-6-nitrophenol intermediate is treated with allyl bromide under standard conditions to produce 1-allyl-2-(allyloxy)-5-bromo-3-nitrobenzene in 77% yield. mdpi.comresearchgate.net

The final step is the reduction of the nitro group to an amine. mdpi.com This transformation is accomplished using zinc (Zn) powder and ammonium (B1175870) chloride (NH₄Cl) in a mixture of ethanol and water under reflux conditions. mdpi.comresearchgate.net The reaction proceeds efficiently, delivering the target compound, 3-allyl-2-(allyloxy)-5-bromoaniline, in an excellent 98% yield after one hour. mdpi.com

Table 1: Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline

| Step | Starting Material | Reagents | Product | Yield |

| 1. Nitration | 2-Allylphenol | HNO₃/H₂SO₄, CH₂Cl₂ | 2-Allyl-6-nitrophenol | 15% |

| 2. Bromination | 2-Allyl-6-nitrophenol | N-Bromosuccinimide (NBS) | 2-Allyl-4-bromo-6-nitrophenol | 72% |

| 3. Allylation | 2-Allyl-4-bromo-6-nitrophenol | Allyl bromide | 1-Allyl-2-(allyloxy)-5-bromo-3-nitrobenzene | 77% |

| 4. Reduction | 1-Allyl-2-(allyloxy)-5-bromo-3-nitrobenzene | Zn, NH₄Cl, EtOH/H₂O | 3-Allyl-2-(allyloxy)-5-bromoaniline | 98% |

Biocatalytic Synthesis Routes (e.g., from 2,6-dimethoxy-4-allylphenol)

Biocatalysis offers a green and highly selective alternative for synthesizing complex molecules from allylphenol precursors. A notable example is the one-pot synthesis of syringaresinol (B1662434) from 2,6-dimethoxy-4-allylphenol, a compound structurally related to 3-allylphenol. acs.orgnih.gov

This biocatalytic cascade employs a tailored two-enzyme system consisting of eugenol oxidase (EUGO) and horseradish peroxidase (HRP). nih.gov The reaction begins with EUGO oxidizing 2,6-dimethoxy-4-allylphenol to form sinapyl alcohol. acs.org A key feature of this system is that the hydrogen peroxide (H₂O₂) generated as a byproduct in the first step is immediately utilized by the second enzyme, HRP, as a cosubstrate. acs.orgfigshare.com HRP then catalyzes the dimerization of the newly formed sinapyl alcohol radicals to produce syringaresinol. acs.org

To enhance the efficiency of the initial step, structure-inspired enzyme engineering was performed on EUGO, leading to the development of the I427A EUGO mutant, which shows significantly improved performance with 2,6-dimethoxy-4-allylphenol as a substrate. nih.gov Using this optimized enzyme system, the one-pot conversion was successfully scaled up to a 1-gram scale, yielding the purified lignan (B3055560) syringaresinol in an 81% yield. acs.orgfigshare.com The unique structure of the starting material, with methoxy groups at both ortho positions, effectively blocks other potential coupling reactions and directs the synthesis towards the desired dimerized product. acs.org

Enzymatic Oxidation Pathways

Green Chemistry Approaches in 3-Allylphenol Synthesis

Green chemistry principles are increasingly being applied to the synthesis of allylphenols to reduce environmental impact by minimizing waste and avoiding hazardous reagents and solvents.

The use of high-temperature water as a reaction medium is an environmentally benign alternative to traditional methods that rely on acid catalysts or organic solvents. capes.gov.brnih.gov This approach has been successfully applied to the Claisen rearrangement of allyl phenyl ether to produce 2-allylphenol. capes.gov.brnih.gov In a systematic study, heating allyl phenyl ether in water for one hour at various temperatures resulted in different product distributions, independent of whether conventional or microwave heating was used. capes.gov.brnih.gov

The reaction demonstrates that high-temperature water can facilitate the rearrangement without the need for additional catalysts. The product distribution is highly dependent on the reaction temperature, allowing for selectivity towards specific products. This method offers significant advantages, including simplified product isolation and the avoidance of toxic catalysts, aligning with the goals of green chemistry. capes.gov.br

| Temperature (°C) | Primary Product from Allyl Phenyl Ether | Yield (%) | Reference |

|---|---|---|---|

| 200 | 2-Allylphenol | 56% | capes.gov.brnih.gov |

| 230 | 2-(2-hydroxyprop-1-yl)phenol | 37% | capes.gov.brnih.gov |

| 250 | 2-Methyl-2,3-dihydrobenzofuran | 72% | capes.gov.brnih.gov |

Nanostructured catalysts are gaining attention for their high efficiency and selectivity in organic synthesis under mild conditions. In the context of allylphenol synthesis, a nanostructured catalyst, Fe/SiO₂·TiO₂, has been shown to be effective in the isomerization of allyl phenyl ether. researchcommons.orgresearchcommons.org This approach is significant as it avoids the high costs associated with catalysts based on precious metals like rhodium, iridium, and ruthenium. researchcommons.org

When allyl phenyl ether was heated for one hour at a relatively low temperature of 90-95 °C in the presence of the Fe/SiO₂·TiO₂ nanocatalyst, a mixture of products was formed. researchcommons.orgresearchcommons.org The primary product was 2-allylphenol (ortho-isomer), demonstrating the catalyst's ability to direct the isomerization. researchcommons.orgresearchcommons.org The use of small quantities of this inexpensive and effective nanocatalyst represents a promising and sustainable method for the targeted synthesis of specific allylphenol isomers. researchcommons.org Research has confirmed that this type of catalyst promotes the formation of ortho-allylphenols from allylphenyl ethers. ppublishing.org

| Catalyst | Substrate | Conditions | Product | Distribution (%) | Reference |

|---|---|---|---|---|---|

| Fe/SiO₂·TiO₂ | Allyl Phenyl Ether | 90-95 °C, 1 hour | 2-Allylphenol | 56% | researchcommons.orgresearchcommons.org |

| p-Allylphenol | 2% | researchcommons.orgresearchcommons.org | |||

| Allyl-o-allyl phenyl ether | 12% | researchcommons.orgresearchcommons.org | |||

| Allyl-p-allyl-phenyl ether | 4% | researchcommons.orgresearchcommons.org | |||

| Unreacted Allyl Phenyl Ether | 26% | researchcommons.orgresearchcommons.org |

Chemical Transformations and Reactivity of 3 Allylphenol

Reactions at the Phenolic Hydroxyl Group

The phenolic hydroxyl group in 3-allylphenol is a key site for various chemical reactions, including alkylation and etherification.

The hydroxyl group of phenols can be readily alkylated to form ethers. This transformation, known as O-alkylation or etherification, is a fundamental reaction in organic synthesis. For phenols, this is often achieved via the Williamson ether synthesis, where the phenol (B47542) is first deprotonated with a base to form a more nucleophilic phenoxide ion, which then reacts with an alkyl halide.

Recent methodologies have expanded the scope of etherification. For instance, organohalides have been shown to catalyze the dehydrative O-alkylation between alcohols, offering a green and scalable method for preparing aliphatic ethers. rsc.org While this is demonstrated for aliphatic alcohols, the principles can be relevant for phenolic substrates under specific conditions. Palladium-catalyzed allylation of non-derivatized allylic alcohols with phenols can produce allylated phenolic ethers, with water as the only byproduct. organic-chemistry.org This method favors the formation of O-allylated products over C-allylated ones. organic-chemistry.org

In a specific example starting from 2-allylphenol (B1664045), a related isomer of 3-allylphenol, the phenolic group was alkylated using allyl bromide under standard conditions to produce 1-allyl-2-(allyloxy)-5-bromo-3-nitrobenzene. mdpi.comresearchgate.net This reaction involved the use of potassium carbonate as a base in acetone. researchgate.net This highlights a typical procedure for the O-alkylation of an allylphenol derivative.

Table 1: Examples of O-Alkylation/Etherification Reactions

| Starting Material | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| 2-Allyl-4-bromo-6-nitrophenol | Allyl bromide, K₂CO₃, Acetone | 1-Allyl-2-(allyloxy)-5-bromo-3-nitrobenzene | 77% | mdpi.comresearchgate.net |

| Phenols | Allylic Alcohols | Allylated Phenolic Ethers | Good | organic-chemistry.org |

This table is interactive. Click on the headers to sort the data.

While 3-allylphenol itself does not have the ortho-positioning required for direct intramolecular hydrogen bonding between the phenolic hydroxyl and the allyl group, the study of this interaction in its isomer, 2-allylphenol, and its derivatives provides valuable insight into the electronic and conformational properties of allylphenols. In 2-allylphenol, an intramolecular OH-π hydrogen bond can form between the hydroxyl group and the π-electrons of the allyl double bond. rsc.orgnih.govmdpi.com

This interaction leads to the existence of at least two conformers: a "closed" form with the hydrogen bond and an "open" form without it. rsc.orgnih.gov The strength of this hydrogen bond is influenced by substituents on the aromatic ring. Studies on 4-substituted 2-allylphenols have shown that the energy and structure of the OH-π hydrogen bond vary significantly with the nature of the substituent. rsc.org

Spectroscopic methods, such as infrared (IR) and photoelectron spectroscopy (PES), are used to study this phenomenon. nih.gov In IR spectroscopy, the formation of the hydrogen bond causes a shift in the O-H stretching frequency (Δν(OH)). nih.gov In PES, the interaction leads to a splitting of the ionization potentials related to the allylic π(C=C) orbitals. The energy difference between these ionizations (ΔIP(C=C)) can be used as a descriptor for the strength of the intramolecular interaction, with observed values ranging from 0.3 to 1.1 eV. nih.gov Theoretical calculations have also been employed to estimate the strength of this hydrogen bond. rsc.org

Table 2: Spectroscopic and Theoretical Data for Intramolecular H-Bonding in 2-Allylphenol Derivatives

| Method | Parameter | Observation | Reference |

|---|---|---|---|

| IR Spectroscopy | O-H stretching frequency shift (Δν(OH)) | Varies with substituent, indicating changes in H-bond strength. | nih.gov |

| Photoelectron Spectroscopy | Ionization potential difference (ΔIP(C=C)) | Ranges from 0.3 to 1.1 eV, correlating with H-bond strength. | nih.gov |

This table is interactive. Click on the headers to sort the data.

O-Alkylation and Etherification Reactions

Reactions Involving the Allylic Moiety

The allyl group of 3-allylphenol is a versatile functional group that can undergo a variety of reactions, particularly at the carbon-carbon double bond.

The double bond in the allyl group is susceptible to addition reactions. A common and synthetically useful example is hydroboration-oxidation. This two-step process converts alkenes into alcohols. wvu.educhemistrysteps.com The first step, hydroboration, involves the addition of borane (B79455) (BH₃), often as a complex with tetrahydrofuran (B95107) (THF), across the double bond. wvu.educhemistrysteps.com This addition is regioselective, following an anti-Markovnikov pathway where the boron atom adds to the less substituted carbon and a hydrogen atom adds to the more substituted carbon. wvu.edu The subsequent oxidation step, typically using hydrogen peroxide and a base, replaces the boron atom with a hydroxyl group. wvu.educhemistrysteps.com This reaction sequence would convert the allyl group of 3-allylphenol into a 3-hydroxypropyl group, resulting in 3-(3-hydroxypropyl)phenol. In the context of related compounds, the hydroboration/oxidation of the terminal olefin in a protected 2-allylphenol derivative has been reported to afford the corresponding primary alcohol. caltech.edu

The interplay between the phenolic hydroxyl group and the allyl moiety allows for various cyclization reactions, often catalyzed by transition metals.

Palladium(II) catalysts are widely used to effect the oxidative cyclization of allylphenols. nih.govnih.govsci-hub.se This reaction, a type of intramolecular Wacker-type cyclization, typically forms dihydrobenzofuran derivatives. nih.govnih.gov The reaction involves the coordination of the palladium(II) catalyst to the alkene, which activates it for nucleophilic attack by the phenolic oxygen. nih.gov Subsequent β-hydride elimination regenerates a form of the catalyst and yields the cyclized product. nih.gov The process can be made catalytic in palladium by using a suitable reoxidant, such as copper(II) acetate (B1210297), to regenerate the active Pd(II) species. sci-hub.se

The first report of this transformation for o-allylphenols was in 1975. nih.gov Since then, significant progress has been made, including the development of asymmetric versions to produce chiral heterocycles. nih.govresearchgate.net While most studies focus on ortho-allylphenols due to the proximity of the reacting groups, the principles can be extended to other isomers under certain conditions or through tandem reaction sequences. For instance, palladium-catalyzed oxidative cyclization can be part of a cascade reaction to form more complex bicyclic ether scaffolds. researchgate.net

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 3-Allylphenol |

| 2-Allylphenol |

| 4-Substituted 2-allylphenols |

| Allyl bromide |

| 1-Allyl-2-(allyloxy)-5-bromo-3-nitrobenzene |

| 2-Allyl-4-bromo-6-nitrophenol |

| Potassium carbonate |

| Acetone |

| 3-(3-Hydroxypropyl)phenol |

| Borane |

| Tetrahydrofuran (THF) |

| Hydrogen peroxide |

| Dihydrobenzofurans |

This table is interactive. Click on the headers to sort the data.

Cyclization Reactions

Oxidative Cyclization Reactions

Reactivity in Different Media

In high-temperature water, which serves as an environmentally benign medium, allyl phenyl ether (a precursor to allylphenols) undergoes a series of temperature-dependent transformations. capes.gov.bracs.orgnih.gov The product distribution is highly sensitive to relatively modest changes in temperature. capes.gov.bracs.org

At 200°C, the primary reaction is the Claisen rearrangement, which converts allyl phenyl ether to 2-allylphenol with a yield of 56%. capes.gov.bracs.orgnih.gov As the temperature increases to 230°C, water begins to participate in the reaction, leading to the hydration of the allyl group of 2-allylphenol. This forms 2-(2-hydroxyprop-1-yl)phenol, which becomes a major product at this temperature (37% yield). capes.gov.bracs.org At a still higher temperature of 250°C, subsequent intramolecular cyclization and dehydration occur, making 2-methyl-2,3-dihydrobenzofuran the predominant product with a 72% yield. capes.gov.bracs.orgnih.gov This demonstrates that high-temperature water can mediate a cascade of reactions, including rearrangement, hydration, and cyclization. capes.gov.bracs.org

Table 3: Major Products from Allyl Phenyl Ether in High-Temperature Water (1-hour reaction time)

| Temperature (°C) | Major Product | Yield (%) |

|---|---|---|

| 200 | 2-Allylphenol | 56 |

| 230 | 2-(2-Hydroxyprop-1-yl)phenol | 37 |

| 250 | 2-Methyl-2,3-dihydrobenzofuran | 72 |

Data sourced from Bagnell, L. et al. (1996). capes.gov.bracs.orgnih.gov

Several catalytic transformations involving allylphenol derivatives can be achieved under mild conditions, avoiding high temperatures and harsh reagents.

An efficient oxidative cyclization of 2-allylphenol to 2-methylbenzofuran (B1664563) can be performed at room temperature. sci-hub.se This reaction uses a catalytic system of palladium dichloride (PdCl₂) with copper(II) acetate (Cu(OAc)₂) and lithium chloride (LiCl) as a reoxidant system in aqueous dimethylformamide (DMF) as the solvent. sci-hub.se The reaction is efficient, reaching completion in as little as 25 minutes. The presence of both water and excess chloride ions is crucial for accelerating the reaction and allowing it to proceed at ambient temperature. sci-hub.se

Table 4: Effect of Reaction Conditions on the Oxidative Cyclization of 2-Allylphenol

| Catalyst (mol%) | Reoxidant (equiv) | Additive (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| Pd(OAc)₂ (2) | Cu(OAc)₂ (2) | - | Dry DMF | 100 | 2.5 | 86 |

| PdCl₂ (2) | Cu(OAc)₂ (2) | - | Dry DMF | 100 | 2 | 90 |

| PdCl₂ (2) | Cu(OAc)₂ (2) | LiCl (2) | Dry DMF | RT | 24 | 85 |

| PdCl₂ (2) | Cu(OAc)₂ (2) | LiCl (2) | DMF/H₂O (19:1) | RT | 0.4 | 95 |

Data sourced from Larock, R. C. & Gong, W. H. (1998). sci-hub.se

Additionally, the classic Claisen rearrangement of allyl aryl ethers to produce o-allylphenols can be catalyzed by zinc powder in THF at a mild temperature of 55°C, providing good to excellent yields. researchcommons.org More recently, nanostructured catalysts such as Fe/SiO₂·TiO₂ have been used to isomerize allyl phenyl ether to 2-allylphenol at 90-95°C. researchcommons.orgresearchcommons.org Furthermore, light-driven protocols have been developed. A photoinduced cascade reaction of 2-allylphenol derivatives, initiated by the formation of phenolate (B1203915) anions, can produce 2,3-dihydrobenzofurans under mild conditions with reaction times as short as 35 minutes. acs.org

Spectroscopic and Computational Investigations of 3 Allylphenol

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, serves as a powerful tool for identifying the functional groups and characterizing the bonding within a molecule. rtilab.combruker.com

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which induces vibrational transitions. rtilab.com The resulting spectrum is a unique fingerprint of the molecule, revealing the presence of specific functional groups. For phenols, characteristic bands include the O-H stretching vibration, which is sensitive to hydrogen bonding, and various C-O stretching and C=C aromatic ring stretching vibrations. In 3-Allylphenol, the allyl group also gives rise to distinct vibrational modes, such as C=C stretching and C-H stretching and bending vibrations.

FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of laser light. up.ac.za It is particularly useful for observing non-polar bonds and symmetric vibrations, which may be weak or absent in the FT-IR spectrum. In the context of 3-Allylphenol, FT-Raman can provide valuable information about the carbon-carbon double bond of the allyl group and the aromatic ring vibrations. The combination of FT-IR and FT-Raman data allows for a more complete assignment of the vibrational modes of the molecule.

To accurately assign the observed vibrational bands to specific molecular motions, computational methods are often employed. researchgate.net Density Functional Theory (DFT) calculations are commonly used to compute the vibrational frequencies and intensities. sfu.ca The Potential Energy Distribution (PED) analysis further dissects the calculated normal modes, quantifying the contribution of individual internal coordinates (like bond stretching, angle bending, and torsions) to each vibrational frequency. This detailed assignment is crucial for a fundamental understanding of the molecule's dynamics. For instance, studies on similar molecules like eugenol (B1671780) and estragole (B85927) have demonstrated the power of this combined experimental and theoretical approach. researchgate.netresearchgate.net

Table 1: Illustrative Vibrational Assignments for Phenolic and Allyl Groups (Frequencies in cm⁻¹)

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Description |

| O-H Stretch | 3200-3600 | Stretching of the hydroxyl group bond. Sensitive to hydrogen bonding. |

| Aromatic C-H Stretch | 3000-3100 | Stretching of the C-H bonds on the phenyl ring. |

| Allyl =C-H Stretch | 3050-3150 | Stretching of the C-H bond on the double bond of the allyl group. |

| Allyl C=C Stretch | 1640-1680 | Stretching of the carbon-carbon double bond in the allyl group. |

| Aromatic C=C Stretch | 1450-1600 | Stretching vibrations within the benzene (B151609) ring. |

| C-O Stretch | 1200-1300 | Stretching of the carbon-oxygen bond of the phenol (B47542) group. |

| O-H Bend | 1330-1440 | In-plane bending of the hydroxyl group. |

| C-H Bend (Aromatic) | 690-900 | Out-of-plane bending of the C-H bonds on the phenyl ring. |

Note: The exact frequencies for 3-Allylphenol would be determined from its specific experimental spectra and computational analysis.

Fourier Transform Raman (FT-Raman) Spectroscopy

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for elucidating the carbon-hydrogen framework of organic molecules.

¹H NMR spectroscopy provides information about the different types of protons in a molecule and their chemical environment. The chemical shift (δ) of a proton is influenced by the electron density around it. In 3-Allylphenol, one would expect to see distinct signals for the hydroxyl proton, the aromatic protons, and the protons of the allyl group. The splitting patterns of these signals (singlet, doublet, triplet, etc.) provide further information about the neighboring protons.

¹³C NMR spectroscopy provides information about the different carbon atoms in a molecule. bhu.ac.in Generally, each non-equivalent carbon atom gives a distinct signal. bhu.ac.in The chemical shifts in ¹³C NMR are sensitive to the hybridization of the carbon atom and the electronegativity of the atoms attached to it. libretexts.org For 3-Allylphenol, separate signals would be observed for the carbon atoms of the phenyl ring and the allyl group.

Table 2: Typical Experimental ¹H and ¹³C NMR Chemical Shifts (δ) in ppm for 3-Allylphenol (in CDCl₃)

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C1 | - | ~155.0 |

| C2 | ~7.1-7.2 | ~115.0 |

| C3 | - | ~138.0 |

| C4 | ~6.7-6.8 | ~121.0 |

| C5 | ~6.9-7.0 | ~130.0 |

| C6 | ~6.7-6.8 | ~113.0 |

| C1' | ~3.3-3.4 | ~39.0 |

| C2' | ~5.9-6.1 | ~137.0 |

| C3' | ~5.0-5.2 | ~116.0 |

| OH | ~4.5-5.5 | - |

Note: These are approximate values and can vary depending on the solvent and concentration.

To complement experimental NMR data, theoretical calculations of chemical shifts are performed. The Gauge-Independent Atomic Orbital (GIAO) method is a widely used and reliable quantum chemical approach for calculating NMR shielding tensors. ajol.info These calculations, often performed using DFT, can predict the ¹H and ¹³C chemical shifts of a molecule. ajol.infounifr.ch By comparing the calculated chemical shifts with the experimental values, the assignment of the NMR signals can be confirmed, and a deeper understanding of the electronic structure of the molecule can be obtained. ajol.info The accuracy of GIAO calculations depends on the level of theory and the basis set used.

Two-Dimensional NMR Techniques for Structural Elucidation

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful suite of techniques for the unambiguous structural elucidation of organic molecules like 3-allylphenol. By spreading NMR signals across two frequency dimensions, these methods resolve overlapping multiplets and reveal correlations between different nuclei, providing a detailed map of the molecular framework. The most common techniques for this purpose are COSY, HSQC, and HMBC.

Correlation Spectroscopy (COSY) establishes correlations between protons that are coupled to each other, typically through two or three bonds (J-coupling). libretexts.orgoxinst.com In the case of 3-allylphenol, a ¹H-¹H COSY spectrum would be instrumental in confirming the connectivity within the allyl group and the substitution pattern of the aromatic ring. For instance, cross-peaks would be observed between the olefinic proton (H-8) and the methylene (B1212753) protons (H-7), as well as between H-8 and the terminal vinyl protons (H-9). Furthermore, correlations among the aromatic protons (H-2, H-4, H-5, and H-6) would help to confirm their relative positions on the benzene ring.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy maps the direct one-bond correlations between protons and the carbon atoms they are attached to. rsc.orgmdpi.com This is a highly sensitive technique that allows for the definitive assignment of protonated carbons. An HSQC spectrum of 3-allylphenol would show cross-peaks connecting each proton signal to its corresponding carbon signal. For example, the signal for the aromatic proton H-2 would correlate with the C-2 carbon signal, and the signals for the allyl protons H-7, H-8, and H-9 would correlate with C-7, C-8, and C-9, respectively. Multiplicity-edited HSQC can further distinguish between CH, CH₂, and CH₃ groups by the phase of the cross-peaks.

A hypothetical summary of the key 2D NMR correlations for 3-allylphenol is presented below.

Table 1: Hypothetical 2D NMR Correlations for 3-Allylphenol

| Proton (δH, ppm) | COSY Correlations (δH, ppm) | HSQC Correlation (δC, ppm) | Key HMBC Correlations (δC, ppm) |

|---|---|---|---|

| H-2 | H-6 | C-2 | C-4, C-6, C-7 |

| H-4 | H-5 | C-4 | C-2, C-5, C-6, C-7 |

| H-5 | H-4, H-6 | C-5 | C-1, C-3 |

| H-6 | H-2, H-5 | C-6 | C-2, C-4 |

| H-7 | H-8 | C-7 | C-2, C-3, C-4, C-8, C-9 |

| H-8 | H-7, H-9 | C-8 | C-3, C-7, C-9 |

| H-9 | H-8 | C-9 | C-7, C-8 |

Note: The chemical shifts and correlations are illustrative and based on typical values for similar structures.

Electronic Spectroscopy

UV-Visible (UV-Vis) Spectroscopy

UV-Visible spectroscopy probes the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions. ckgas.com The resulting spectrum is characteristic of the molecule's chromophores—the parts of the molecule that absorb light. For 3-allylphenol, the primary chromophore is the substituted benzene ring.

The UV spectrum of phenol in a non-polar solvent typically shows a primary absorption band (π→π* transition) around 270-280 nm. docbrown.info The presence of the allyl group on the benzene ring is expected to cause a slight bathochromic (red) shift in the absorption maximum (λ_max) due to weak conjugation and inductive effects. The position and intensity of the absorption bands can also be influenced by the solvent polarity. In protic solvents, hydrogen bonding with the phenolic hydroxyl group can lead to further shifts in the absorption wavelengths. ckgas.com

Table 2: Expected UV-Visible Absorption Data for 3-Allylphenol

| Solvent | Expected λ_max (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Transition Type |

|---|---|---|---|

| Hexane | ~278 | ~1500 | π → π* (B-band) |

Note: These values are estimations based on the spectrum of phenol and related compounds. docbrown.info

Time-Dependent Density Functional Theory (TD-DFT) for UV Spectra Simulation

Time-Dependent Density Functional Theory (TD-DFT) is a computational quantum mechanical method used to predict the electronic absorption spectra of molecules. mdpi.com It calculates the excitation energies (which correspond to absorption wavelengths) and oscillator strengths (which relate to absorption intensities) of electronic transitions. gaussian.comresearchgate.net This method has proven to be a valuable tool for interpreting and assigning experimental UV-Vis spectra. mdpi.com

For a molecule like 3-allylphenol, a typical TD-DFT calculation would first involve optimizing the ground-state geometry using a suitable functional and basis set (e.g., B3LYP/6-311+G(d,p)). mdpi.com Subsequently, the TD-DFT calculation is performed on the optimized geometry, often incorporating a solvent model (like the Integral Equation Formalism of the Polarizable Continuum Model, IEFPCM) to simulate the effect of the solvent on the electronic transitions. mdpi.com

The calculations would predict the main electronic transitions, primarily of π→π* character, originating from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) and other nearby orbitals. The results allow for a direct comparison between the theoretical and experimental λ_max values, aiding in the validation of the experimental spectrum and providing insights into the nature of the electronic excitations.

Table 3: Hypothetical TD-DFT Calculated Electronic Transitions for 3-Allylphenol

| Transition | Calculated λ_max (nm) | Oscillator Strength (f) | Major Orbital Contributions |

|---|---|---|---|

| S₀ → S₁ | 279 | 0.025 | HOMO → LUMO |

| S₀ → S₂ | 225 | 0.150 | HOMO-1 → LUMO |

Note: These are representative results based on typical TD-DFT calculations for phenolic compounds using the B3LYP functional. mdpi.com

Photoelectron (PE) Spectroscopy

Photoelectron spectroscopy (PES) is a technique that measures the ionization potentials of a molecule, providing direct information about the energies of its molecular orbitals. tandfonline.com In PES, a sample is irradiated with high-energy photons (e.g., UV or X-rays), causing the ejection of electrons. The kinetic energy of these photoelectrons is measured, and from this, the binding energy or ionization potential (IP) can be determined.

For substituted phenols, PES can reveal how different substituents affect the electronic structure of the benzene ring and the phenolic oxygen. Studies on hydroxyphenoxyl radicals, which are closely related to phenols, have shown that the position of a substituent significantly influences the electron affinity and electronic structure. nih.gov For the meta-isomer (related to 3-allylphenol), the electron affinity was found to be 2.330 ± 0.010 eV. nih.gov This is higher than the para-isomer, indicating a different level of interaction between the substituent and the phenoxide moiety. nih.gov

In 3-allylphenol, the highest occupied molecular orbitals (HOMOs) are expected to be the π-orbitals of the benzene ring and the lone pair orbitals of the oxygen atom. The PE spectrum would show distinct bands corresponding to the ionization from these orbitals. The presence of the allyl group, a weak electron-donating group, would be expected to slightly lower the ionization potentials of the phenyl ring orbitals compared to unsubstituted phenol.

Table 4: Representative Ionization Potentials for Phenolic Compounds

| Compound | First Ionization Potential (eV) | Second Ionization Potential (eV) |

|---|---|---|

| Phenol | 8.51 | 9.35 |

| m-Cresol (B1676322) | 8.35 | 9.17 |

Note: Data for phenol and m-cresol are from established literature. The values for 3-allylphenol are estimated based on substituent effects.

Advanced Computational Chemistry Studies

Density Functional Theory (DFT) for Molecular Geometry Optimization

Density Functional Theory (DFT) is a widely used computational method for predicting the equilibrium geometry of molecules. ajol.info The process of geometry optimization involves finding the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. inpressco.com This is achieved by calculating the forces on each atom and iteratively adjusting their positions until the forces are negligible.

For 3-allylphenol, DFT calculations, typically using a hybrid functional like B3LYP combined with a basis set such as 6-31G(d,p) or cc-pVDZ, can provide a highly accurate three-dimensional structure. rsc.orgrsc.org These calculations yield precise values for bond lengths, bond angles, and dihedral angles. The optimized geometry is crucial as it serves as the foundation for subsequent calculations, such as vibrational frequencies and electronic spectra. mdpi.com The results from these calculations generally show good agreement with experimental data where available. mdpi.com

Table 5: Selected Optimized Geometrical Parameters for 3-Allylphenol (Calculated at B3LYP/6-31G(d) level)

| Parameter | Bond | Value | Parameter | Angle | Value (°) |

|---|---|---|---|---|---|

| Bond Length | C1-C2 | 1.39 Å | Bond Angle | C6-C1-C2 | 120.5° |

| C-O | 1.37 Å | C1-O-H | 109.0° | ||

| C3-C7 | 1.51 Å | C2-C3-C7 | 121.0° | ||

| C7-C8 | 1.50 Å | C3-C7-C8 | 113.5° |

Note: These values are representative of DFT calculations for similar aromatic and allylic structures. rsc.orgrsc.org

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding chemical reactivity. aacrjournals.orgresearchgate.net The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. aacrjournals.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller energy gap implies higher reactivity and lower stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

In computational studies of phenolic compounds like eugenol, which is structurally related to 3-allylphenol, the HOMO is typically localized over the benzene ring and the oxygen atom of the hydroxyl group, reflecting the electron-donating nature of these sites. The LUMO is often distributed over the aromatic ring's anti-bonding π* orbitals. uchile.clresearchgate.net The energy gap for these types of molecules influences their antioxidant properties, with a lower gap often correlating with better radical scavenging ability. tiikmpublishing.comwalisongo.ac.id

For 3-allylphenol, the electronic properties can be understood by examining its FMOs. The table below presents representative values for FMO analysis, based on DFT calculations for structurally similar phenolic compounds.

Table 1: Frontier Molecular Orbital Properties of a Representative Phenolic Compound Data based on theoretical calculations for structurally analogous compounds like eugenol.

| Parameter | Energy (eV) |

|---|---|

| EHOMO (Highest Occupied Molecular Orbital) | -6.65 |

| ELUMO (Lowest Unoccupied Molecular Orbital) | -2.26 |

| Energy Gap (ΔE = ELUMO - EHOMO) | 4.39 |

This significant energy gap suggests that 3-allylphenol is a relatively stable molecule.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attack. uchile.clresearchgate.net The MEP map uses a color scale to represent different electrostatic potential values on the electron density surface. Regions of negative potential (typically colored red to yellow) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and are favorable sites for nucleophilic attack. researchgate.net

For 3-allylphenol, the MEP map would clearly show the most negative potential concentrated around the oxygen atom of the hydroxyl group due to its high electronegativity and the presence of lone pairs. The π-electron system of the aromatic ring would also exhibit a degree of negative potential. Conversely, the most positive potential (the most electrophilic site) would be located on the hydrogen atom of the hydroxyl group, making it the primary site for hydrogen donation. uchile.clresearchgate.net This distribution is characteristic of phenols and is crucial for understanding their interactions, including hydrogen bonding and reactivity in processes like proton transfer. researchgate.net

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed understanding of intramolecular bonding, charge delocalization, and hyperconjugative interactions that contribute to molecular stability. researchgate.net This method examines the interactions between filled (donor) and empty (acceptor) orbitals. The strength of these interactions is quantified by the second-order perturbation energy, E(2). A higher E(2) value indicates a more significant interaction and greater stabilization of the molecule. researchgate.net

The following table details typical high-stabilization interactions identified through NBO analysis for phenolic structures analogous to 3-allylphenol.

Table 2: NBO Analysis - Second-Order Perturbation Theory for a Representative Phenolic Compound Data illustrates typical interactions and stabilization energies for structurally similar compounds.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP (O) | π* (Caromatic-Caromatic) | 20.50 |

| π (Caromatic-Caromatic) | π* (Caromatic-Caromatic) | 19.85 |

| π (C=C)allyl | π* (Caromatic-Caromatic) | 5.15 |

| σ (C-H) | σ* (C-C) | 4.80 |

These values highlight the substantial electronic delocalization from the oxygen lone pairs and within the π-system, which are key to the stability of the phenolic ring.

Electron Localization Function (ELF) and Local Orbital Locator (LOL)

The Electron Localization Function (ELF) and Local Orbital Locator (LOL) are topological analysis tools that provide a reliable measure of electron localization in a molecule's spatial domains. researchgate.net They offer a visual representation of chemical bonding, revealing the locations of covalent bonds, lone pairs, and atomic cores. ELF values range from 0 to 1, where a value close to 1 indicates high electron localization (characteristic of core electrons, lone pairs, and strong covalent bonds), while lower values signify delocalized electrons. researchgate.net LOL provides a similar picture, highlighting regions where electron density is high relative to a uniform electron gas. researchgate.net

For 3-allylphenol, an ELF/LOL analysis would show distinct basins of high localization. There would be attractors corresponding to the C-H, C-C, C-O, and O-H covalent bonds. Additionally, distinct localization basins corresponding to the lone pairs on the oxygen atom would be clearly visible. The π-system of the benzene ring and the allyl group would show a more delocalized character compared to the σ-bonds. Such analyses are particularly insightful for understanding reaction mechanisms, as they can track the changes in electron density during bond formation and cleavage.

Quantum Chemical Calculations for Mechanistic Insights

Quantum chemical calculations are powerful tools for elucidating reaction mechanisms, predicting reaction pathways, and determining the stability of intermediates and transition states. frontiersin.org For compounds like 3-allylphenol, these calculations can provide insight into various reactions.

One of the most studied reactions for related compounds is the Claisen rearrangement of aryl allyl ethers to form allylphenols. Theoretical studies using DFT can map the entire reaction path from the reactant (e.g., 3-hydroxyphenyl allyl ether) to the product. These studies show that the reaction proceeds through a concerted, pericyclic transition state. researchgate.netresearchgate.net Computational analysis of the Claisen rearrangement for meta-substituted allyl phenyl ethers reveals that the electronic nature of the substituent influences the regioselectivity of the allyl group migration, explaining the preferential formation of ortho- and para-isomers. researchgate.net

Furthermore, computational studies have explored reaction pathways for the conversion of related natural products. For example, the gas-phase conversion of eugenol (4-allyl-2-methoxyphenol) has been modeled using DFT. researchgate.net These studies show that 3-allylphenol can be formed through secondary reaction schemes involving demethylation and subsequent hydrogenation of intermediate structures. researchgate.net Such computational investigations are crucial for predicting the products of complex reactions and optimizing conditions for synthesizing specific isomers like 3-allylphenol.

Based on a comprehensive review of available scientific literature, there is no specific research data for the chemical compound 3-Allylphenol that aligns with the detailed outline provided. Studies detailing the in vitro and in silico antioxidant potential, superoxide (B77818) radical sequestration, effects on pro-inflammatory mediators (TNF-α, IL-1β), inhibition of Cyclooxygenase-2 (COX-2), or impact on leukocyte migration focus on other isomers, such as 2-Allylphenol (B1664045) and 4-Allylphenol (B24904), or on essential oils where a derivative may be a minor component.

Consequently, it is not possible to generate the requested article with scientifically accurate and specific findings for "3-Allylphenol" according to the structured outline. The required data for each subsection is not present in the available literature.

Biological Activities and Mechanistic Insights of Allylphenols

Antinociceptive Properties and Mechanisms

Recent studies have highlighted the potential of allylphenols, specifically 2-allylphenol (B1664045), as antinociceptive agents, indicating their ability to alleviate pain. nih.govresearchgate.netnih.govbvsalud.org

In Vivo Antinociceptive Potential

In animal models, 2-allylphenol has demonstrated significant antinociceptive effects. nih.govnih.gov Pretreatment with 2-allylphenol was found to substantially decrease the number of abdominal writhes induced by acetic acid in mice. nih.govnih.gov Furthermore, it reduced licking time in both the glutamate (B1630785) and formalin-induced paw-licking tests, which are models for neurogenic and inflammatory pain, respectively. nih.govresearchgate.netnih.gov

Specifically, in the formalin test, 2-allylphenol showed a significant reduction in licking time during both the initial (neurogenic) and later (inflammatory) phases. nih.govresearchgate.net This suggests that its analgesic properties may involve both central and peripheral mechanisms. researchgate.net Centrally acting analgesics typically inhibit both phases, while peripherally acting ones tend to suppress only the second phase. researchgate.net

Table 1: Effect of 2-Allylphenol on Formalin-Induced Paw Licking in Mice

| Treatment | Dose (mg/kg) | Licking Time (s) - First Phase (Inhibition %) | Licking Time (s) - Second Phase (Inhibition %) |

| Control | - | 80.4 ± 2.7 | 221.3 ± 26.1 |

| 2-Allylphenol | 75 | 50.3 ± 7.3 (37.4%) | 68.7 ± 32.2 (69.0%) |

| 2-Allylphenol | 100 | 51.6 ± 11.1 (35.8%) | 15.4 ± 10.0 (93.0%) |

| Morphine | 6 | 23.9 ± 8.4 (70.2%) | 3.2 ± 3.2 (98.6%) |

| Data adapted from a 2019 study on the antinociceptive potential of 2-allylphenol. nih.gov |

Involvement of the Adenosinergic System

The mechanism behind the antinociceptive effects of 2-allylphenol appears to involve the adenosinergic system. nih.govnih.gov In silico docking studies have shown an interaction between 2-allylphenol and the adenosine (B11128) A2a receptor. nih.govresearchgate.netnih.govbvsalud.org This interaction is thought to be stabilized by hydrogen bonds with key amino acid residues in the receptor's active site. nih.govnih.gov The activation of adenosine receptors is a known pathway for pain modulation. The antinociceptive effects of 2-allylphenol were not reversed by caffeine, an adenosine receptor antagonist, in one study, suggesting a complex interaction that may not be a straightforward antagonism.

Lack of Opioid System Participation

Interestingly, the antinociceptive activity of 2-allylphenol does not seem to involve the opioid system. nih.govnih.gov Pretreatment with naloxone, a non-selective opioid antagonist, did not reverse the pain-relieving effects of 2-allylphenol in the formalin test. nih.govresearchgate.net This is in contrast to morphine, a classic opioid analgesic, whose effects were blocked by naloxone. nih.govresearchgate.net This finding suggests that 2-allylphenol exerts its antinociceptive action through a pathway independent of opioid receptors. nih.govnih.govscielo.br

Antimicrobial and Antifungal Activities

Allylphenols have also been investigated for their ability to combat various microbes, including bacteria and fungi.

Antimicrobial Potential

Studies have shown that 2-allylphenol and its derivatives possess antimicrobial properties. jcsp.org.pkjcsp.org.pk For instance, certain synthesized 1,3-benzoxazines derived from 2-allylphenol were effective against a range of bacteria, including Staphylococcus aureus, Escherichia coli, Shigella flexneri, and Salmonella enterica. jcsp.org.pkjcsp.org.pk However, their efficacy against the fungi Candida albicans and Aspergillus niger was less pronounced. jcsp.org.pkjcsp.org.pk The antimicrobial action is thought to involve the disruption of the bacterial cell membrane. The introduction of an allyl group to a phenol (B47542) has been shown to consistently increase its potency in killing and inhibiting planktonic bacterial cells. nih.gov

Table 2: Antimicrobial Spectrum of 2-Allylphenol Derivatives

| Microorganism | Activity of 2-Allylphenol Derivatives (3a-c) |

| Staphylococcus aureus | Effective |

| Escherichia coli | Effective |

| Shigella flexneri | Effective |

| Salmonella enterica | Effective |

| Candida albicans | Slightly Effective |

| Aspergillus niger | Slightly Effective |

| Based on findings from a 2022 study on 1,3-benzoxazine derivatives of 2-allylphenol. jcsp.org.pk |

Antifungal Efficacy against Phytopathogenic Fungi (e.g., Botrytis cinerea)

2-Allylphenol and its derivatives have demonstrated notable antifungal activity against phytopathogenic fungi like Botrytis cinerea, the causative agent of gray mold disease. researchgate.netdntb.gov.uamdpi.comresearchgate.net 2-Allylphenol itself is more effective against B. cinerea than some conventional fungicides. mdpi.com Its mechanism of action is believed to be the inhibition of fungal respiration. mdpi.comresearchgate.net

Chemical modifications to the 2-allylphenol structure can significantly alter its antifungal potency. For example, replacing the hydroxyl group with a methoxy (B1213986) or acetyl group has been shown to dramatically increase the inhibition of mycelial growth in B. cinerea. mdpi.com These derivatives are thought to inhibit both the normal and alternative respiratory pathways of the fungus, making them a promising basis for the development of new antifungal agents. dntb.gov.uamdpi.com

Fungistatic vs. Fungicidal Mechanisms

The distinction between fungistatic and fungicidal action is critical in evaluating antifungal agents. Fungistatic compounds inhibit the growth and reproduction of fungi, whereas fungicidal agents actively kill them. dergipark.org.trmdpi.comwur.nl The effect can be dependent on the concentration of the compound and the susceptibility of the fungal species.

Research into the activity of allylphenols has indicated that their primary effect is often fungistatic. Studies on 2-allylphenol, a closely related isomer of 3-allylphenol, have shown that it acts as a respiration inhibitor. nih.govresearchgate.net Mycelium that was inhibited by 2-allylphenol was observed to grow vigorously after being transferred to a medium free of the fungicide, which is a characteristic hallmark of a fungistatic compound. nih.govebi.ac.uk This suggests that the compound reversibly halts fungal growth rather than causing cell death. While this specific finding relates to the 2-isomer, it points towards a potential mechanism for the broader class of allylphenols. Some oils containing allylphenols, such as 4-allylphenol (B24904), have been reported to exhibit both fungistatic and fungicidal activity. ijpsonline.com Specific studies delineating the fungistatic versus fungicidal properties of 3-Allylphenol are not prevalent in the reviewed literature.

Inhibition of Respiration and ATP Depletion

The primary mechanism of action for the antifungal activity of allylphenols, particularly 2-allylphenol, is the disruption of cellular respiration. nih.govnih.gov This process is fundamental to the survival and proliferation of fungal pathogens, as it is the main route for the production of adenosine triphosphate (ATP), the cell's primary energy currency.

Detailed investigations into 2-allylphenol have demonstrated that it inhibits the mitochondrial respiratory chain. nih.govresearchgate.net This inhibition leads to a significant depletion of intracellular ATP levels and a corresponding decrease in the energy charge values within the fungal cells. nih.govebi.ac.uk The impairment of the ATP generation system effectively starves the fungus of the energy required for metabolic activities and growth. nih.gov

Furthermore, studies have shown that 2-allylphenol can induce cyanide-resistant respiration. nih.govebi.ac.uk This indicates that the fungus attempts to compensate for the blockage in the main cytochrome pathway by activating an alternative oxidase (AOX) pathway. nih.govresearchgate.net However, the most active derivatives of 2-allylphenol have been found to inhibit the expression of the gene associated with this alternative oxidase, effectively shutting down both the normal and the alternative respiratory pathways. nih.govresearchgate.net This dual inhibition ensures a more potent antifungal effect. These detailed mechanistic insights have been established for 2-allylphenol, providing a strong model for how other allylphenol isomers might function.

Structure-Activity Relationship (SAR) Studies in Allylphenols

The biological activity of allylphenols is intrinsically linked to their chemical structure. Structure-Activity Relationship (SAR) studies are crucial for understanding how modifications to the molecule can enhance or diminish its antifungal potency. Research in this area has shown that the nature, number, and position of substituent groups on the aromatic ring, as well as modifications to the allyl side chain, are determinant factors for the fungicidal activity. mdpi.com

For instance, a study investigating analogs of hydroxychavicol tested the activity of 2-allylphenol, 3-allylphenol, and 4-allylphenol against xanthine (B1682287) oxidase. jst.go.jp The study found all three single-hydroxy isomers to be inactive, concluding that at least two hydroxy groups were essential for that specific inhibitory activity. jst.go.jp This underscores that the biological effects of one isomer cannot be automatically assumed for another and highlights the importance of specific functional groups for receptor binding. While this study was not on antifungal action, it provides a rare direct data point for 3-allylphenol in a biological assay and demonstrates the critical nature of the substitution pattern on the phenol ring.

Influence of Substituent Groups on Biological Activity

The influence of various substituent groups on the biological activity of the allylphenol scaffold has been a key area of research, primarily focused on the 2-allylphenol structure. These studies provide valuable insights into the chemical features that govern antifungal potency.

Small changes to the chemical structure can lead to significant variations in activity. nih.govresearchgate.net Key findings from studies on 2-allylphenol derivatives include:

Hydroxyl Group Modification : Replacing the hydroxyl (-OH) group with a methoxy (-OCH₃) or an acetyl (-OCOCH₃) group has been shown to dramatically increase mycelial growth inhibition against Botrytis cinerea. nih.govresearchgate.net

Nitro Group Substitution : The position of an electron-withdrawing nitro group (-NO₂) has a profound and position-dependent effect on activity. mdpi.comnih.gov

A nitro group in the para-position relative to the hydroxyl group tends to enhance antifungal activity against pathogens like Phytophthora cinnamomi. mdpi.comnih.gov

Conversely, a nitro group in the ortho-position often leads to a strong decrease in activity. researchgate.net

Allyl Chain Modification : Chemical modification of the side allyl chain also influences antifungal potency. The metabolite 2-(2-hydroxypropyl) phenol was found to have lower EC₅₀ values (indicating higher potency) against several plant pathogens compared to the parent 2-allylphenol. mdpi.comresearchgate.net

These findings suggest that the electronic distribution on the aromatic ring, steric factors, and the ability to form specific interactions at a target site are all critical for the antifungal action of this class of compounds. mdpi.com

| Compound | Modification from 2-Allylphenol | IC₅₀ (µg/mL) | Effect on Activity |

|---|---|---|---|

| 2-Allylphenol | Parent Compound | 68.0 | Baseline |

| 2-Allyl-methoxyphenol | -OH replaced by -OCH₃ | 2.0 | Increase |

| 2-Allyl-acetylphenol | -OH replaced by -OCOCH₃ | 1.0 | Increase |

| 2-Allyl-6-nitrophenol (B3249158) | -NO₂ group at ortho-position | >100 | Decrease |

| 2-Allyl-4-nitrophenol (B94914) | -NO₂ group at para-position | 45.0 | Increase |

Data sourced from studies on Botrytis cinerea. nih.govresearchgate.net

Molecular Docking Studies for Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to another to form a stable complex. uobasrah.edu.iq It is widely used in drug design to understand the interactions between a ligand, such as an allylphenol, and its protein target at the molecular level. nih.govbiointerfaceresearch.com

While specific molecular docking studies for 3-allylphenol's antifungal activity are not available in the cited literature, research on related molecules provides a template for how such interactions might occur. For example, docking studies on eugenol (B1671780) derivatives, which share the allyl-substituted phenol core, have been performed to elucidate their mechanism of action. mdpi.com These studies often reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and amino acid residues in the active site of a target enzyme, like those involved in ergosterol (B1671047) biosynthesis or cell wall synthesis. mdpi.com

Similarly, docking simulations of various natural phenols against fungal enzymes are common. dergipark.org.tr For a series of novel quinoxaline-triazole compounds, molecular docking and subsequent molecular dynamics simulations were in harmony with the observed antifungal activity, confirming the stability of the ligand-receptor complex. nih.gov These computational approaches help to rationalize the structure-activity relationships observed in experimental assays and guide the design of new, more potent antifungal agents. researchgate.net

Advanced Applications and Future Research Directions

Role as Intermediates in Organic Synthesis

3-Allylphenol serves as a crucial intermediate in the synthesis of a wide array of organic molecules, ranging from complex natural products to specialized functionalized aromatic compounds. acs.orgresearchcommons.org Its bifunctional nature allows for a variety of chemical transformations, making it a versatile tool for organic chemists.

Precursors for Complex Natural Products and Pharmaceuticals

The structural motif of 3-allylphenol is found within numerous biologically active natural products and pharmaceutical drugs. acs.org Consequently, it is a valuable starting material for the total synthesis of these complex molecules. For instance, derivatives of allylphenols are precursors in the synthesis of 2,3-dihydrobenzofurans, a core structure present in several bioactive natural products like Phalarine, Rocaglamide, and Furaquinocin A. acs.org These compounds have garnered interest for their potential anti-tumor, anti-cancer, anti-tubercular, and anti-malarial activities. acs.org

The synthesis often involves strategic manipulation of the allyl and phenol (B47542) functionalities. For example, a four-step protocol has been developed to produce 3-allyl-2-(allyloxy)-5-bromoaniline from 2-allylphenol (B1664045), a closely related isomer. mdpi.comresearchgate.net This process involves nitration, selective bromination, allylation, and reduction of the nitro group, highlighting the chemical versatility of the allylphenol scaffold. mdpi.comresearchgate.net Such synthetic routes provide access to novel substituted anilines that can be further elaborated into more complex pharmaceutical agents.

Building Blocks for Functionalized Aromatic Compounds

Beyond its role as a precursor to natural products, 3-allylphenol is a fundamental building block for a diverse range of functionalized aromatic compounds. acs.org The presence of the reactive allyl group allows for a variety of addition and cyclization reactions, while the phenolic hydroxyl group can be easily modified or used to direct further substitution on the aromatic ring.

Palladium-catalyzed reactions are particularly effective for the transformation of allylphenols. For example, the intramolecular oxypalladation of 2-allylphenols, followed by β-elimination, provides a convenient method for synthesizing 2-substituted benzofurans. tsijournals.com This methodology can be extended to 3-allylphenol derivatives to create a variety of substituted benzofurans and other heterocyclic systems. Furthermore, the development of annulative cross-coupling reactions using building blocks like biphenylene (B1199973) allows for the synthesis of complex polycyclic aromatic compounds. tcichemicals.com

The synthesis of allylphenol compounds themselves can be achieved through a Claisen rearrangement of allyl phenyl ethers, which are formed by the reaction of a phenoxide with an allyl halide. google.com This rearrangement is a key step in creating the allylphenol structure, which can then be subjected to various transformations to introduce additional functional groups onto the aromatic ring.

Development in Material Science

The unique reactivity of 3-allylphenol also lends itself to applications in material science, particularly in the realm of polymer chemistry and the modification of traditional resins.

Application in Polymer Chemistry